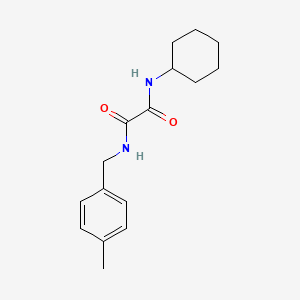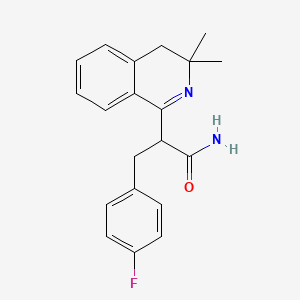
2-(3,3-dimethyl-3,4-dihydro-1-isoquinolinyl)-3-(4-fluorophenyl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3,3-dimethyl-3,4-dihydro-1-isoquinolinyl)-3-(4-fluorophenyl)propanamide, also known as L-741,626, is a compound that has been extensively studied for its potential pharmacological applications. This compound belongs to the class of isoquinoline derivatives and has been found to exhibit interesting biological properties, making it a promising candidate for drug development.
作用机制
The mechanism of action of 2-(3,3-dimethyl-3,4-dihydro-1-isoquinolinyl)-3-(4-fluorophenyl)propanamide involves its binding to the dopamine D2 receptor, which is a G protein-coupled receptor that modulates the release of dopamine in the brain. By binding to this receptor, 2-(3,3-dimethyl-3,4-dihydro-1-isoquinolinyl)-3-(4-fluorophenyl)propanamide can modulate the activity of dopaminergic neurons, leading to changes in neurotransmitter release and neuronal activity.
Biochemical and Physiological Effects:
2-(3,3-dimethyl-3,4-dihydro-1-isoquinolinyl)-3-(4-fluorophenyl)propanamide has been found to exhibit a number of biochemical and physiological effects, including the modulation of dopamine release, the regulation of neuronal activity, and the modulation of synaptic plasticity. It has also been found to exhibit anti-inflammatory and neuroprotective effects, making it a promising candidate for the treatment of neurodegenerative disorders.
实验室实验的优点和局限性
One of the main advantages of 2-(3,3-dimethyl-3,4-dihydro-1-isoquinolinyl)-3-(4-fluorophenyl)propanamide is its high affinity and selectivity for the dopamine D2 receptor, which makes it a useful tool for studying the role of this receptor in neurological disorders. However, one of the limitations of this compound is its relatively low solubility, which can make it difficult to work with in certain experimental settings.
未来方向
There are a number of future directions for the study of 2-(3,3-dimethyl-3,4-dihydro-1-isoquinolinyl)-3-(4-fluorophenyl)propanamide, including the development of new analogs with improved pharmacological properties, the investigation of its potential therapeutic applications in the treatment of neurological disorders, and the elucidation of its molecular mechanism of action. Additionally, further research is needed to explore the potential side effects and toxicity of this compound, as well as its potential interactions with other drugs and medications.
合成方法
The synthesis of 2-(3,3-dimethyl-3,4-dihydro-1-isoquinolinyl)-3-(4-fluorophenyl)propanamide involves the reaction of 4-fluorobenzaldehyde with 2-(3,3-dimethyl-1-isoquinolinyl)ethylamine in the presence of acetic acid and sodium triacetoxyborohydride. This reaction leads to the formation of the intermediate 2-(3,3-dimethyl-1-isoquinolinyl)-3-(4-fluorophenyl)propanal, which is then reduced to 2-(3,3-dimethyl-3,4-dihydro-1-isoquinolinyl)-3-(4-fluorophenyl)propanamide using sodium borohydride.
科学研究应用
2-(3,3-dimethyl-3,4-dihydro-1-isoquinolinyl)-3-(4-fluorophenyl)propanamide has been extensively studied for its potential therapeutic applications, particularly in the treatment of neurological disorders. It has been found to exhibit high affinity and selectivity for the dopamine D2 receptor, which is a key target for the treatment of schizophrenia and other psychiatric disorders.
属性
IUPAC Name |
2-(3,3-dimethyl-4H-isoquinolin-1-yl)-3-(4-fluorophenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN2O/c1-20(2)12-14-5-3-4-6-16(14)18(23-20)17(19(22)24)11-13-7-9-15(21)10-8-13/h3-10,17H,11-12H2,1-2H3,(H2,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTUWNMFZFQQXGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=CC=CC=C2C(=N1)C(CC3=CC=C(C=C3)F)C(=O)N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,3-Dimethyl-3,4-dihydroisoquinolin-1-yl)-3-(4-fluorophenyl)propanamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1,1'-[1,4-butanediylbis(oxy)]bis(4-methoxybenzene)](/img/structure/B5184986.png)
![4-{[3-(2-fluorophenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}benzoic acid](/img/structure/B5184996.png)
![1-({2-[(2-chloro-4-fluorophenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)-4-methylpiperidine](/img/structure/B5185008.png)
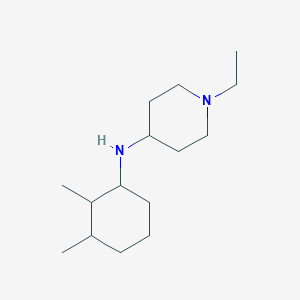
![N-[2-(4-methyl-1-piperazinyl)ethyl]-4-{[1-(2-phenylethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5185027.png)
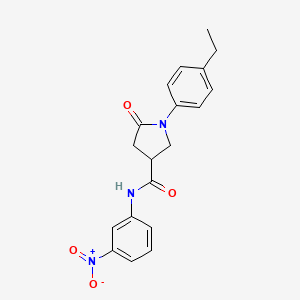
![1-cyclohexyl-4-[(1-cyclohexyl-1H-1,2,3-triazol-4-yl)carbonyl]piperazine](/img/structure/B5185040.png)

![N-[4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenyl]-N'-(2,4-dimethylphenyl)thiourea](/img/structure/B5185053.png)
![N-[2-hydroxy-3-(1-piperidinyl)propyl]-N-(3-nitrophenyl)benzenesulfonamide](/img/structure/B5185060.png)
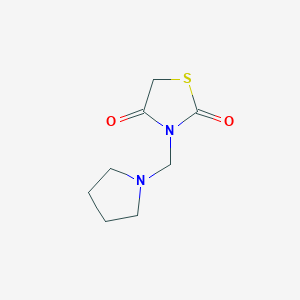
![(3aS*,5S*,9aS*)-5-(1-ethyl-1H-pyrazol-4-yl)-2-(2-methoxybenzyl)hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B5185077.png)
![1-[4-(4-chloro-2-methylphenoxy)butyl]piperidine oxalate](/img/structure/B5185079.png)
